N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide
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Overview
Description
N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide, also known as AFCF, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. AFCF is a member of the furan-based vinylene carbonate family of compounds, which are known to exhibit interesting optical and electronic properties.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide has been studied for its potential use in the development of new drugs for the treatment of various diseases. In particular, this compound has been shown to have anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell division and growth. This compound has also been shown to induce DNA damage in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide is that it is relatively easy to synthesize. It is also stable under a variety of conditions, which makes it suitable for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide. One area of interest is the development of new analogs of this compound that may have improved anticancer activity. Another area of interest is the investigation of the neuroprotective properties of this compound, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use as a therapeutic agent.
Synthesis Methods
The synthesis of N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide involves the reaction of 4-fluorobenzaldehyde with aniline to form 4-fluorobenzylideneaniline. This intermediate is then reacted with furfurylamine to yield this compound. The reaction is typically carried out in the presence of a base such as potassium carbonate and a catalyst such as copper (I) iodide.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-10-8-14(9-11-15)13-17(23-20(25)18-7-4-12-26-18)19(24)22-16-5-2-1-3-6-16/h1-13H,(H,22,24)(H,23,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWKDVCSASVKE-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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